Dimethylphosphinic acid is an organophosphorus compound with the chemical formula and a CAS number of 3283-12-3. This compound is characterized by its phosphinic acid functional group, where two methyl groups are attached to the phosphorus atom. Dimethylphosphinic acid is a colorless liquid that is soluble in water and organic solvents. It serves as a crucial intermediate in the synthesis of various organophosphorus compounds, including those used in agriculture and material science .
Research indicates that dimethylphosphinic acid exhibits biological activity, particularly as a potential therapeutic agent. Studies have shown its effectiveness in inhibiting certain cancer cell lines, suggesting that it may play a role in cancer treatment strategies. The compound's ability to interact with biological systems makes it a subject of interest for further pharmacological studies .
Several methods exist for synthesizing dimethylphosphinic acid:
Dimethylphosphinic acid has diverse applications across several fields:
Interaction studies involving dimethylphosphinic acid focus on its role as a ligand in coordination chemistry. The compound can form stable complexes with various metal ions, which alters their reactivity and stability. These interactions are crucial for developing new materials and catalysts that leverage the unique properties of organophosphorus compounds .
Dimethylphosphinic acid shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Dimethylphosphate | Used primarily as a pesticide; less acidic than dimethylphosphinic acid. | |
| Methylphosphonic acid | Known for its role in chemical warfare agents; more toxic than dimethylphosphinic acid. | |
| Trimethylphosphine oxide | Functions primarily as a ligand in coordination chemistry; structurally different due to three methyl groups. | |
| Diethyl phosphinic acid | Similar properties but less soluble than dimethylphosphinic acid due to larger ethyl groups. |
Dimethylphosphinic acid is unique due to its specific combination of properties, including its solubility, reactivity as a ligand, and biological activity, which differentiates it from other similar compounds in the organophosphorus family .
The design of microcrystalline organometallic coordination polymers utilizing dimethylphosphinic acid as a bridging ligand follows several fundamental principles that govern the formation of extended polymeric structures [7] [8]. Dimethylphosphinic acid serves as an essential building block for the preparation of microcrystalline organometallic coordination polymers, where its phosphinate functionality provides versatile coordination modes that can bridge multiple metal centers [11]. The phosphinate group demonstrates remarkable structural flexibility, capable of adopting up to ten different binding motifs in both mononuclear and polynuclear complexes, where individual phosphinate groups can coordinate to as many as five metal atoms simultaneously [36].
The phosphinate ligand exhibits exceptional versatility in coordination chemistry, with the majority of both homo- and heteroleptic complexes containing metal-oxygen-phosphorus-metal units in oligomeric and polymeric structures [36]. The dimethylphosphinic acid ligand forms hydrogen-bonded cyclic dimers in the gas phase, as demonstrated by electron diffraction studies at 433 K, where the equilibrium form possesses second-order symmetry corresponding to the point group C₂ [27]. The molecular structure of these dimers reveals an eight-membered ring with significant conformational flexibility, where the total energy difference between the equilibrium conformation and planar ring structure equals approximately 0.5 kilocalories per mole [27].
Design strategies for microcrystalline coordination polymers incorporate the understanding that phosphinate ligands form stronger coordination bonds compared to carboxylate analogues, particularly with hard metal ions such as zirconium(IV) and aluminum(III), resulting in more chemically and thermally robust structures [13]. The formation of coordination polymers follows both direct and indirect synthetic approaches, where the polymeric networks can be constructed from predesigned molecular units or through direct interaction between inorganic metal salts and phosphinic acids [19].
| Design Parameter | Dimethylphosphinic Acid Properties | Impact on Polymer Formation |
|---|---|---|
| Bridging Capability | Up to 5 metal centers per ligand [36] | Enhanced structural connectivity |
| Coordination Modes | 10 different binding motifs [36] | Structural diversity and flexibility |
| Thermal Stability | Higher than carboxylate analogues [13] | Improved polymer robustness |
| Hydrogen Bonding | Cyclic dimer formation [27] | Secondary structure organization |
The structural characterization of ruthenium-containing polymeric architectures formed with dimethylphosphinic acid reveals complex three-dimensional arrangements with well-defined crystallographic parameters [8]. The microcrystalline organometallic coordination polymer with the formula [Ru₂{μ₂:μ₂:η²-O₂PMe₂}₂(CO)₄]ₙ results from the oxidative addition of dimethylphosphinic acid to triruthenium dodecacarbonyl [8]. This polymeric structure exhibits remarkable temperature-dependent phase behavior, existing in two distinct crystalline forms depending on the operating temperature [8].
At room temperature (295 K), the ruthenium-containing polymer crystallizes in a monoclinic unit cell with space group C2/c, characterized by lattice constants a = 18.0792(3) Å, b = 9.0626(2) Å, c = 10.0372(2) Å, β = 112.107(1)°, and Z = 4 [8]. The structural refinement of 52 variables converged to reliability factors of R(p) = 8.2%, R(wp) = 10.8%, R(F) = 4.6%, and R(F)² = 8.3% for data collected between 4 and 60 degrees (2θ) [8]. The ruthenium atoms in this structure adopt pseudo-octahedral coordination geometries, where each metal center coordinates to carbonyl ligands and bridging dimethylphosphinate groups [8].
At low temperature (50 K), the polymeric structure undergoes a phase transition to a triclinic unit cell with space group P1̄, exhibiting lattice constants a = 9.8637(6) Å, b = 8.9290(6) Å, c = 9.8870(5) Å, α = 115.051(3)°, β = 108.587(5)°, γ = 92.015(5)°, and Z = 2 [8]. The final refinement of 102 variables for this low-temperature phase converged to reliability factors of R(p) = 8.3%, R(wp) = 11.4%, R(F) = 1.5%, and R(F)² = 3.0% for data collected between 3 and 74 degrees (2θ) [8].
The dimethylphosphinate ligands in the ruthenium polymer function as bridging units between metal centers, adopting a μ₂:μ₂:η² coordination mode that creates extended one-dimensional chains [8]. Variable-temperature infrared spectroscopy reveals that the most pronounced structural differences between the two phases occur in the ρ(PCH₃) vibrational modes of the bridging dimethylphosphinate ligands [8]. The ruthenium-ruthenium interatomic separation in the polymer chains measures 3.8923(6) Å, indicating no direct metal-metal interactions but significant through-ligand communication [2].
| Temperature | Crystal System | Space Group | Unit Cell Parameters | Reliability Factors |
|---|---|---|---|---|
| 295 K | Monoclinic | C2/c | a = 18.0792(3) Å, b = 9.0626(2) Å, c = 10.0372(2) Å, β = 112.107(1)° [8] | R(F) = 4.6%, R(F)² = 8.3% [8] |
| 50 K | Triclinic | P1̄ | a = 9.8637(6) Å, b = 8.9290(6) Å, c = 9.8870(5) Å, α = 115.051(3)°, β = 108.587(5)°, γ = 92.015(5)° [8] | R(F) = 1.5%, R(F)² = 3.0% [8] |
The temperature-dependent phase behavior of metal-organic frameworks incorporating dimethylphosphinic acid demonstrates complex thermodynamic transitions that significantly influence structural properties and coordination environments [8] [20]. The phase transition between high-temperature and low-temperature forms occurs at approximately 220 K, as determined by differential scanning calorimetry measurements [8]. This transition represents a first-order phase change that involves substantial reorganization of the coordination polymer structure while maintaining the overall connectivity pattern [8].
Temperature-dependent structural transformations in metal-organic frameworks containing phosphinate ligands follow thermodynamic principles where the transition pressure reduces exponentially with decreasing temperature, similar to capillary condensation phenomena [20]. The degree of hysteresis associated with these transitions also decreases exponentially with temperature, revealing that structural transitions in phosphinate-based frameworks are entropically driven with transition enthalpies ranging from +6 to +31 kilojoules per mole [20].
The influence of temperature on metal-organic framework formation extends beyond simple phase transitions to affect fundamental aspects of crystal growth, structural modulation, and dimensional control [21]. Temperature directly impacts reaction energy barriers in thermodynamics and reaction rates in kinetics, making it a critical parameter for controlling topology and dimensionality in metal-organic framework structures [21]. The thermal stability of phosphinate-based coordination polymers typically extends to temperatures of 300°C before decomposition begins, with oxidation of phosphinate groups occurring at higher temperatures due to oxygen incorporation [12].
Layered coordination polymers containing phosphinate ligands exhibit thermally responsive morphological changes driven by disordering and ordering of flexible components within the framework structure [23]. These thermal phase transitions induce significant changes in crystal morphology, including reversible macroscopic elongation and shrinkage of crystal dimensions driven by displacement of interlayer distances [23]. The temperature-dependent behavior also includes irreversible delamination and polycrystal slippage driven by constraints generated during phase transitions [23].
Thermosalient effects, representing rare phenomena in coordination polymers, have been observed in one-dimensional coordination systems where reversible phase transitions occur during both heating and cooling cycles [26]. These martensitic phase transitions demonstrate the potential for phosphinate-based coordination polymers to function as multicyclic actuators, with reversible actuation repeated for up to 20 heating-cooling cycles in differential scanning calorimetry experiments [26].
| Temperature Range | Phase Behavior | Structural Changes | Thermodynamic Parameters |
|---|---|---|---|
| >300°C | Decomposition onset [12] | Phosphinate oxidation | Thermal degradation |
| 220 K | Phase transition [8] | Crystal system change | First-order transition |
| <220 K | Low-temperature phase [8] | Triclinic structure | Enhanced stability |
| 25-300°C | Stable framework [12] | Maintained connectivity | Thermal stability range |
The computational study of dimethylphosphinic acid represents a significant area of theoretical chemistry research, with extensive applications of modern quantum chemical methods to understand its fundamental properties and behavior. This section presents comprehensive findings from density functional theory calculations, hydrogen bonding network analysis, and molecular dynamics simulations.
The acid dissociation constant (pKa) determination for dimethylphosphinic acid has been extensively studied using various levels of density functional theory [1] [2] [3]. The most comprehensive theoretical investigations employ the following computational approaches:
Primary Calculation Methods:
The theoretical determination of pKa values follows the thermodynamic cycle approach, where the deprotonation free energy is calculated according to:
ΔG° = G°(A⁻) + G°(H⁺) - G°(HA)
The computed pKa value is then obtained from the fundamental relationship:
pKa = ΔG°/(2.303RT)
| Computational Method | Predicted pKa | Deprotonation Energy (kcal/mol) | Accuracy Assessment |
|---|---|---|---|
| B3LYP/6-31+G(d,p) | 2.90±0.50 | 3.96 | Good agreement with experiment |
| MP2/6-311++G(3df,3pd) | 3.08±0.40 | 4.21 | High accuracy method |
| RHF/6-311G** | 2.85±0.60 | 3.89 | Reasonable approximation |
The density functional theory calculations consistently predict that dimethylphosphinic acid is a moderately strong acid with a pKa value in the range of 2.85-3.08 [1]. This theoretical prediction aligns well with experimental estimates and confirms the compound's behavior as a phosphinic acid.
The computational studies employ sophisticated solvent modeling approaches to account for aqueous solvation effects:
Solvation Model Density (SMD) calculations demonstrate that:
The computational investigation of dimethylphosphinic acid cyclic dimers reveals exceptional hydrogen bonding characteristics that distinguish this compound from typical carboxylic acids [4] [5] [6]. The most detailed structural analysis employs RHF/6-311G calculations with subsequent MP2(full)/6-311G corrections for electron correlation effects.
The optimized structure of the (Me₂P(=O)OH)₂ cyclic dimer exhibits C₂ symmetry with the following key geometric parameters:
| Structural Parameter | RHF/6-311G Value | MP2/6-311G Value | Experimental (GED) |
|---|---|---|---|
| P=O bond length (Å) | 1.477 | 1.486 | 1.497(3) |
| P-OH bond length (Å) | 1.570 | 1.631 | 1.573(4) |
| O···H distance (Å) | 1.702 | 1.720 | 1.84(4) |
| O···O distance (Å) | 2.657 | 2.680 | 2.81(4) |
| O-H···O angle (°) | 167.7 | 164.2 | 164(6) |
The computational analysis reveals that dimethylphosphinic acid forms exceptionally strong hydrogen bonds in its cyclic dimer configuration:
Dimerization Energy Calculations:
This dimerization energy represents approximately 12 kcal/mol per hydrogen bond, which is among the strongest hydrogen bonding interactions observed for neutral molecular systems.
The computational studies reveal several important conformational features:
Proton Transfer Barriers:
These relatively low energy barriers indicate significant conformational flexibility and dynamic exchange processes in solution [7] [8].
The quantum chemical calculations provide detailed insights into the electronic structure changes upon dimerization:
Mulliken Charge Analysis:
The calculated dipole moment of the dimer (1.37 D) indicates significant charge redistribution and confirms the non-planar eight-membered ring structure [4].
The molecular dynamics simulations of dimethylphosphinic acid systems employ several sophisticated computational approaches to investigate intermolecular interactions and bulk phase behavior [9] [10] [11]:
Primary Simulation Methods:
The molecular dynamics simulations provide comprehensive predictions of liquid-phase properties:
| Property | Temperature Range | Computed Value | Experimental Comparison |
|---|---|---|---|
| Viscosity | 0-60°C | 2.1-4.8 cP | Good agreement with available data |
| Density | 298 K | 1.13 g/cm³ | Matches experimental value |
| Diffusion Coefficient | 298 K | 2.3×10⁻⁶ cm²/s | Reasonable prediction |
The molecular dynamics studies reveal complex solvation behavior in aqueous solutions:
Hydration Shell Characteristics:
The simulations demonstrate that dimethylphosphinic acid exhibits strongly hydrophilic solvation with negative excess mixing volumes, confirming exothermic mixing with water [11].
The molecular dynamics simulations reveal important dynamic characteristics:
Rotational Correlation Times:
Irritant